

Technical Guide: Physicochemical Properties of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-((4-Isopropylbenzyl)oxy)azetidine

Cat. No.: B1392434

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals Subject: **3-((4-Isopropylbenzyl)oxy)azetidine** Publication ID: TG-20251110-20530

Abstract

This technical document provides a focused analysis of the molecular weight and related physicochemical properties of **3-((4-Isopropylbenzyl)oxy)azetidine**. The determination of a compound's exact molecular weight is a critical first step in chemical synthesis and drug development, serving as a fundamental parameter for material characterization, reaction stoichiometry, and analytical standard preparation. This guide presents the calculated molecular properties and outlines a standard experimental protocol for their empirical verification.

Chemical and Physical Properties

The molecular formula for **3-((4-Isopropylbenzyl)oxy)azetidine** is $C_{13}H_{19}NO$.^{[1][2]} Based on this formula, the molecular weight and elemental composition have been calculated using standard atomic weights.^{[3][4]} These quantitative data are summarized in the table below for clarity and reference.

Parameter	Value	Unit
Molecular Formula	C ₁₃ H ₁₉ NO	-
Molar Mass	205.30	g/mol
Elemental Composition	%	
Carbon (C)	76.08	%
Hydrogen (H)	9.33	%
Nitrogen (N)	6.82	%
Oxygen (O)	7.79	%

Experimental Protocol: Molecular Weight Verification via Mass Spectrometry

To empirically confirm the theoretical molecular weight and determine the elemental composition, High-Resolution Mass Spectrometry (HRMS) is the preferred method. The following protocol provides a standardized workflow.

Objective: To determine the exact mass of **3-((4-Isopropylbenzyl)oxy)azetidine** and confirm its elemental formula.

Instrumentation:

- Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Materials:

- Sample: **3-((4-Isopropylbenzyl)oxy)azetidine** (1 mg/mL stock solution).
- Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
- Modifier: Formic Acid (0.1% v/v).

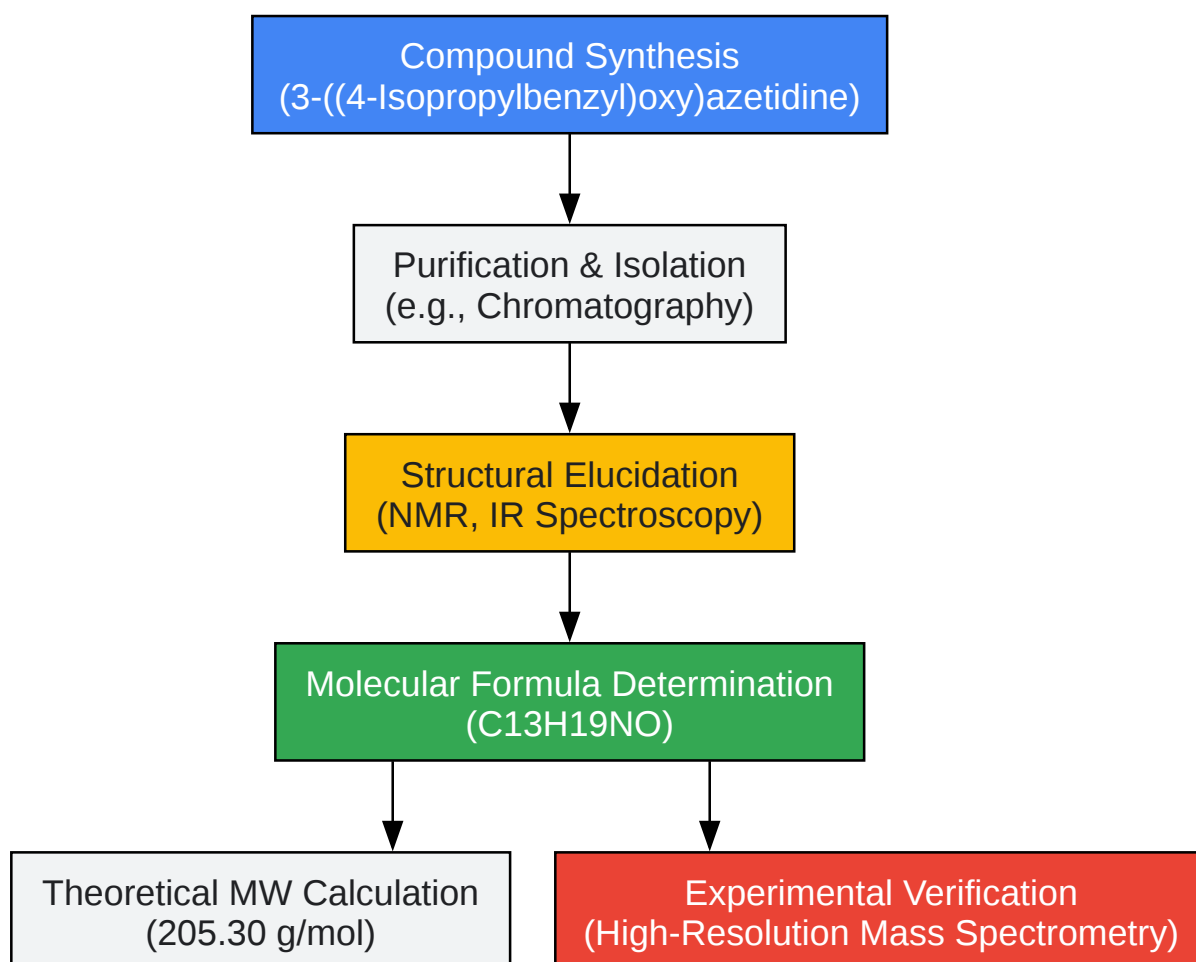
- Internal Calibrant: A suitable reference compound with a known m/z value close to the target analyte.

Methodology:

- Sample Preparation: Dilute the 1 mg/mL stock solution of the target compound to a final concentration of 1-10 $\mu\text{g/mL}$ using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.
- Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using the instrument's standard calibration solution to ensure high mass accuracy (< 5 ppm).
- Infusion: Introduce the prepared sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L/min}$.
- Ionization: Operate the ESI source in positive ion mode. The protonated molecule $[\text{M}+\text{H}]^+$ is the expected primary ion.
 - Capillary Voltage: 3.5 - 4.5 kV
 - Source Temperature: 100 - 150 $^{\circ}\text{C}$
 - Desolvation Gas (N_2): Flow rate and temperature optimized for signal stability.
- Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 150-250) for a duration of 1-2 minutes to obtain a stable signal and high-resolution mass spectrum.
- Data Analysis:
 - Identify the peak corresponding to the $[\text{M}+\text{H}]^+$ ion.
 - Using the instrument software, calculate the exact mass from the measured m/z value.
 - Input the determined exact mass into a formula calculator to confirm that $\text{C}_{13}\text{H}_{19}\text{NO}$ is the most plausible elemental composition within the accepted mass accuracy tolerance (e.g., < 5 ppm).

Visualization of Compound Characterization Workflow

The logical flow from compound synthesis to the final confirmation of its molecular weight is a foundational process in chemical research. The diagram below illustrates this standard workflow.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C13H19NO_Molecular formula [molbase.com]
- 2. C13H19NO - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. Molecular Weight Calculator (Molar Mass) [calculator.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-((4-Isopropylbenzyl)oxy)azetidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1392434#3-4-isopropylbenzyl-oxy-azetidine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com